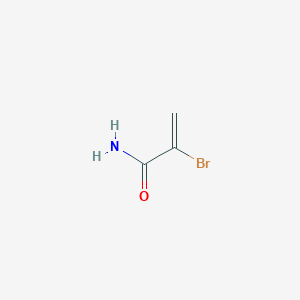
2-Bromoacrylamide
Descripción general
Descripción
2-Bromoacrylamide is a chemical compound used in scientific research for various purposes. It is a derivative of acrylamide and has a bromine atom attached to the double bond of the molecule. The compound is also known as 2-bromo-2-propenamide and has the molecular formula C3H4BrNO .
Synthesis Analysis
2-Bromoacrylamide can be synthesized through the bromination of 2-propenol with ammonia . The specific steps include dissolving 2-propenol in a solvent, adding bromine, and then introducing ammonia gas into the solution at low temperatures . After the reaction is complete, the pure 2-bromoacrylamide can be obtained through distillation .
Molecular Structure Analysis
The molecular formula of 2-Bromoacrylamide is CHBrNO . It has an average mass of 149.974 Da and a monoisotopic mass of 148.947617 Da .
Chemical Reactions Analysis
2-Bromoacrylamide has been used in various scientific research applications. For instance, it has been used in the synthesis of 2,5-diimino-furans, a process catalyzed by palladium. It is also used in a spectrophotometric method to determine substrate-borne polyacrylamides. Furthermore, 2-Bromoacrylamide derivatives are used in electrophoresis for the separation of proteins.
Aplicaciones Científicas De Investigación
Synthesis of 2,5-Diimino-Furans
A novel application of bromoacrylamides, including 2-bromoacrylamide, is in the synthesis of 2,5-diimino-furans. This process is catalyzed by palladium and involves the insertion of isonitrile into a C–Pd(II) bond, with the coordination of the amide oxygen atom to the Pd(II) center as a key step (Jiang et al., 2014).
Determination of Substrate-Borne Polyacrylamide
2-Bromoacrylamide is used in a spectrophotometric method to determine substrate-borne polyacrylamides, which have wide applications in various industries and agriculture. The method involves N-bromination of amide groups and determining the starch-triiodide complex formed, showcasing its utility in quantifying substrate-borne polyacrylamide (Lu & Wu, 2002).
Electrophoresis of Proteins
2-Bromoacrylamide derivatives are used in electrophoresis for the separation of proteins. This process involves polyacrylamide gels, which are critical in laboratory settings for the separation and analysis of proteins (Dunn, 1987).
Acrylamide Monomer Analysis
2-Bromoacrylamide is integral in the analysis of acrylamide monomer. It assists in the derivatization process for gas chromatography and mass spectrometry analysis, demonstrating its role in the analytical chemistry of acrylamide (Andrawes et al., 1987).
Two-Dimensional Gel Electrophoresis
The role of acrylamide, including derivatives like 2-bromoacrylamide, is significant in two-dimensional gel electrophoresis. This technique is used for the analysis and characterization of complex protein mixtures, contributing significantly to proteomic studies and biotechnological applications (Vanbogelen & Olson, 1995).
Electrochemical Analysis of Polymers
2-Bromoacrylamide derivatives are also used in the electrochemical analysis of polymers. This involves investigating their behavior at the mercury electrode in aqueous media, highlighting its importance in the field of electrochemistry (Hasdemir et al., 2011).
Direcciones Futuras
One of the future directions for 2-Bromoacrylamide is its use in 2-bromoacrylamide-assisted cyclization sequencing (BACS) for quantitative profiling of pseudouridine at single-base resolution . This novel bromoacrylamide cyclization chemistry enables a Ψ-to-C transition . This could serve as a powerful tool to uncover the biological importance of pseudouridine in future studies .
Propiedades
IUPAC Name |
2-bromoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrNO/c1-2(4)3(5)6/h1H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLXOUWYUQFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550666 | |
| Record name | 2-Bromoprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacrylamide | |
CAS RN |
70321-36-7 | |
| Record name | 2-Bromoprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50550666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



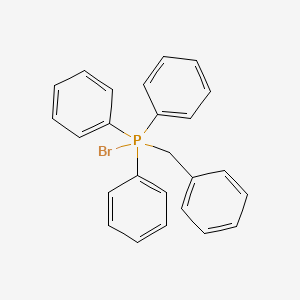
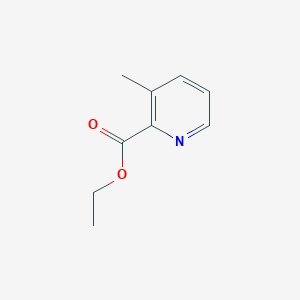
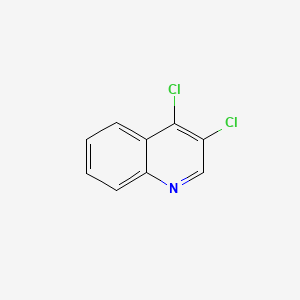
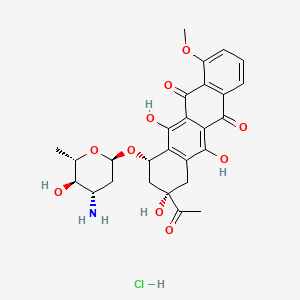
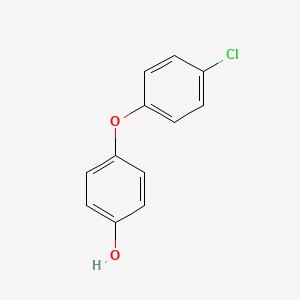
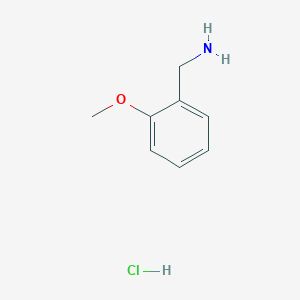
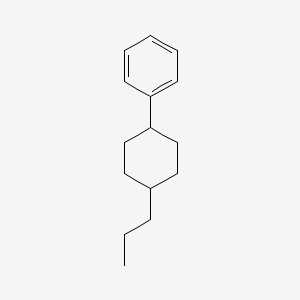
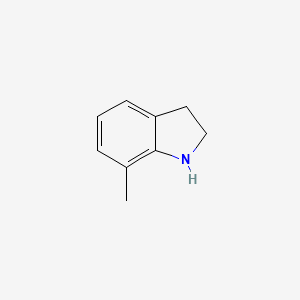
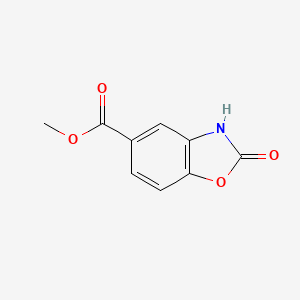
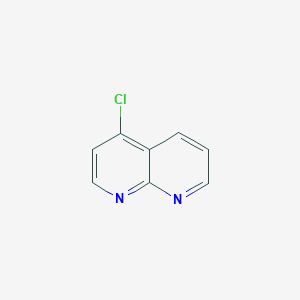
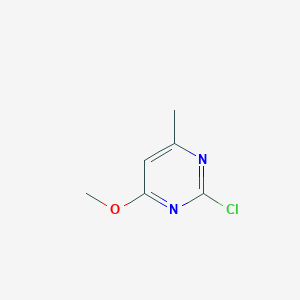
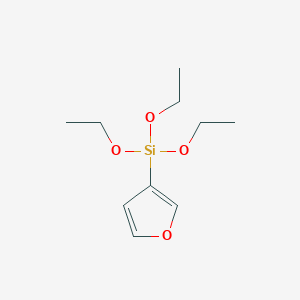
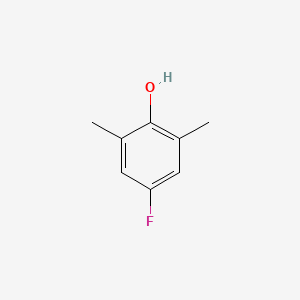
![7-Chloro-5-methoxythieno[3,2-b]pyridine](/img/structure/B1589907.png)